2-Quinolylmethyl pyridinium iodide
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Overview
Description
2-Quinolylmethyl pyridinium iodide is a heterocyclic compound that features both quinoline and pyridinium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-quinolylmethyl pyridinium iodide typically involves the reaction of quinoline derivatives with pyridinium salts. One common method is the reaction of quinoline-2-carboxaldehyde with pyridine in the presence of an alkylating agent like methyl iodide. This reaction proceeds via an SN2 mechanism, resulting in the formation of the desired pyridinium salt .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: 2-Quinolylmethyl pyridinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding quinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc powder and acetic acid are frequently used for reduction reactions.
Substitution: Alkyl halides and acylating agents are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Quinaldyl ketones.
Substitution: Various substituted pyridinium and quinoline derivatives.
Scientific Research Applications
2-Quinolylmethyl pyridinium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-quinolylmethyl pyridinium iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
N-Acylmethylpyridinium Salts: These compounds share similar structural features and reactivity patterns.
Quinoline Derivatives: Compounds like quinoline N-oxides and quinaldyl ketones exhibit comparable chemical behavior.
Uniqueness: 2-Quinolylmethyl pyridinium iodide is unique due to its dual functionality, combining the properties of both quinoline and pyridinium moieties.
Properties
CAS No. |
5330-88-1 |
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Molecular Formula |
C15H13IN2 |
Molecular Weight |
348.18 g/mol |
IUPAC Name |
2-(pyridin-1-ium-1-ylmethyl)quinoline;iodide |
InChI |
InChI=1S/C15H13N2.HI/c1-4-10-17(11-5-1)12-14-9-8-13-6-2-3-7-15(13)16-14;/h1-11H,12H2;1H/q+1;/p-1 |
InChI Key |
YGUIRQGPDPOALS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3C=C2.[I-] |
Origin of Product |
United States |
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